((2-Cyclopentylphenoxy)methyl)oxirane

Descripción general

Descripción

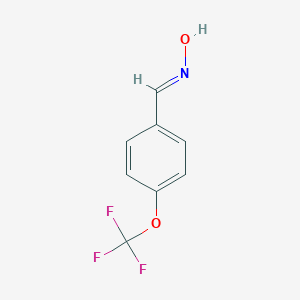

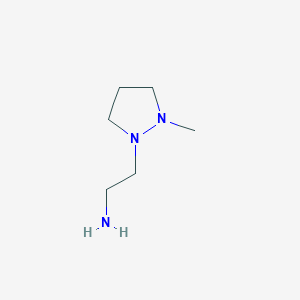

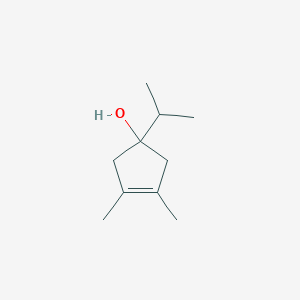

“((2-Cyclopentylphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 . It is also known as 2-[(2-Cyclopentylphenoxy)methyl]-oxirane .

Synthesis Analysis

The synthesis of oxiranes, including ((2-Cyclopentylphenoxy)methyl)oxirane, often involves the use of a catalyst. For instance, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids revealed that the reaction could be initiated by a tertiary amine . Another method involves the catalytic oxidation of ethylene by air .Molecular Structure Analysis

The molecular structure of ((2-Cyclopentylphenoxy)methyl)oxirane consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons .Chemical Reactions Analysis

The ring-opening reaction of oxiranes, such as ((2-Cyclopentylphenoxy)methyl)oxirane, by carboxylic acid initiated by a tertiary amine is a key step in the synthesis of various products . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Aplicaciones Científicas De Investigación

Synthesis of Block Copolymers

((2-Cyclopentylphenoxy)methyl)oxirane: is utilized in the synthesis of block copolymers. These copolymers can be tailored to have specific physical properties, making them suitable for a variety of industrial applications, such as adhesives, coatings, and sealants. The ability to control the molecular weight and composition of the copolymers allows for the creation of materials with desired characteristics like toughness, flexibility, and resistance to chemicals .

Nonionic Surfactants

This compound serves as a precursor in the production of nonionic surfactants. These surfactants are essential in reducing surface tension in liquids, which is beneficial in detergents, emulsifiers, and wetting agents. The oxirane group in the compound is reactive and can be used to attach hydrophilic groups, thereby increasing the compound’s solubility in water .

Safety and Hazards

The safety data sheets for similar compounds suggest that protective measures such as wearing gloves, protective clothing, and eye or face protection should be taken when handling these substances . It’s also advised to keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Direcciones Futuras

While specific future directions for ((2-Cyclopentylphenoxy)methyl)oxirane are not mentioned in the retrieved papers, research into the synthesis and applications of oxiranes continues to be an active area of study . For instance, block copolymers of methyl oxirane and oxirane derivatives have been studied for their potential uses .

Mecanismo De Acción

Mode of Action

The compound ((2-Cyclopentylphenoxy)methyl)oxirane, like other oxiranes, undergoes a ring-opening reaction . This reaction is catalyzed by a tertiary amine and initiated by a carboxylic acid . The reaction proceeds through a series of parallel consecutive stages :

- Quaternization of the tertiary amine by the activated oxirane .

- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Biochemical Pathways

The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Pharmacokinetics

The compound’s solubility in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

The ring-opening reactions of oxiranes can lead to the formation of β-hydroxypropyl ester , which may have various biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ((2-Cyclopentylphenoxy)methyl)oxirane. For instance, the temperature can affect the rate of the ring-opening reaction . The reaction was studied at a temperature range of 323–353 K .

Propiedades

IUPAC Name |

2-[(2-cyclopentylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950906 | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2-Cyclopentylphenoxy)methyl)oxirane | |

CAS RN |

28163-40-8 | |

| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

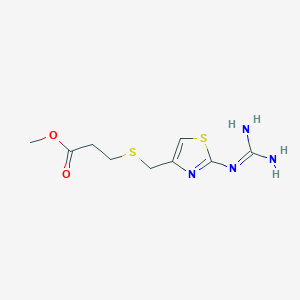

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)

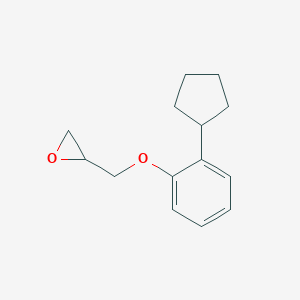

![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)